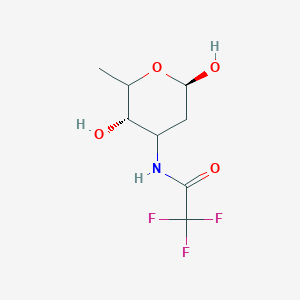

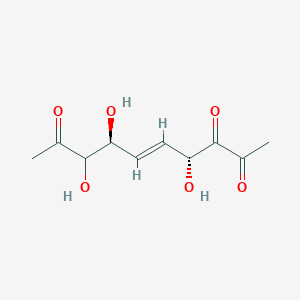

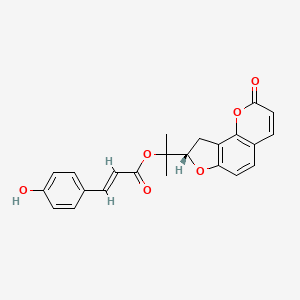

![molecular formula C₁₇H₉D₃O₆ B1141224 (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione CAS No. 1217702-31-2](/img/structure/B1141224.png)

(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that include etherification, oximation, Beckmann rearrangement, and reactions with cyclohexyl isocyanide for furochromene derivatives. For example, the synthesis of 3-cyclohexylimino-1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-1,3-dihydro-9H-furo[3,4-b]chromen-9-one demonstrates a typical pathway involving multiple steps and reagents, showing the complexity and intricacy involved in synthesizing such molecules (Panja, Maiti, Drew, & Bandyopadhyay, 2011).

Molecular Structure Analysis

The molecular structure of related furochromene derivatives is often elucidated using advanced spectroscopic techniques such as FT-IR, FT-Raman, and NMR. Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the vibrational frequencies, electronic absorption spectra, and molecular electrostatic potential of these compounds. For instance, structural analysis of 9-methoxy-2H-furo[3,2-g]chromen-2-one revealed detailed vibrational assignments and electronic characteristics, highlighting the role of theoretical calculations in understanding molecular structures (Swarnalatha, Gunasekaran, Muthu, & Nagarajan, 2015).

Chemical Reactions and Properties

Chemical reactions involving furochromene derivatives include cycloadditions, ring transformations, and reactions with phosphorus ylides. These reactions lead to a variety of products with potential pharmacological activities. The chemical properties are often characterized by their reactivity towards different reagents, demonstrating the versatile chemistry of these compounds. An example includes the synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene through cycloisomerization, showcasing the compound's reactivity and the potential for generating diverse derivatives (Gong et al., 2014).

Physical Properties Analysis

The physical properties of furochromene derivatives, including melting points, solubility, and crystalline structures, are critical for their application in material science and pharmaceuticals. X-ray crystallography provides detailed insights into the molecular and crystal structure, helping to understand the compound's stability and interactions. For instance, the crystal structure analysis of a related compound provided insights into its conformation and intermolecular interactions, crucial for its physical properties (Shi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been studied for its synthesis and structural properties. In a research by Halim & Ibrahim (2021), the chemical structure was established through elemental analysis and spectral data. The study employed FT-IR spectroscopy for vibrational spectral analysis and used the GIAO method to calculate theoretical NMR chemical shifts, aligning closely with experimental shifts. The density functional theory (DFT) and time-dependent DFT were utilized to understand its molecular structure and properties (Halim & Ibrahim, 2021).

NMR Spectroscopy

- The 1H NMR spectra of similar compounds, including their solution conformations and solvent-induced shifts, have been described in studies like that of Blunden et al. (1988). This provides insights into the molecular behavior in solution (Blunden et al., 1988).

Heteroannulation and Compound Synthesis

- Research has been conducted on the synthesis of related chromene derivatives, as described by Mahmoud et al. (2009). This involves reactions with various chemicals to produce chromeno-chromenediones and other derivatives, contributing to the understanding of chemical transformations of this compound (Mahmoud et al., 2009).

Optical and Photoelectrical Characterizations

- Studies like that of Ibrahim et al. (2017) have focused on the optical and photoelectrical properties of similar compounds. This research provides insights into the electronic absorption spectra and photoluminescence spectrum, which are essential for potential applications in optoelectronics (Ibrahim et al., 2017).

Anticancer Activity

- Pyrano[2,3-f]chromene-4,8-dione derivatives, which are structurally related, have been synthesized and evaluated for their potential as anticancer agents. For example, Li et al. (2017) designed a series of these derivatives and tested their effectiveness against various human cancer cell lines, indicating potential applications in cancer treatment (Li et al., 2017).

Eigenschaften

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-QVDKJMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aflatoxin B1-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

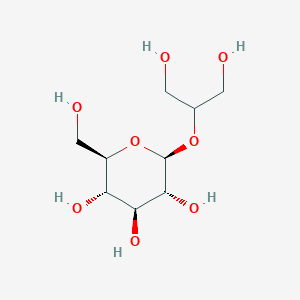

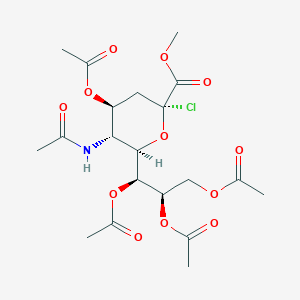

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

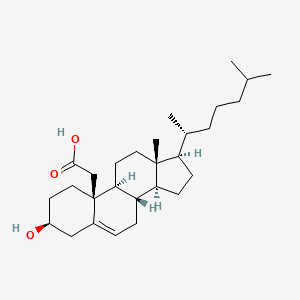

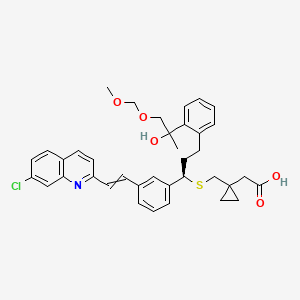

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

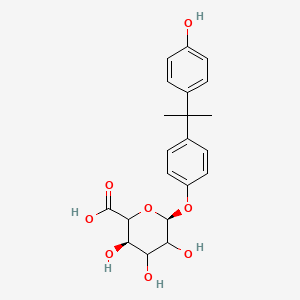

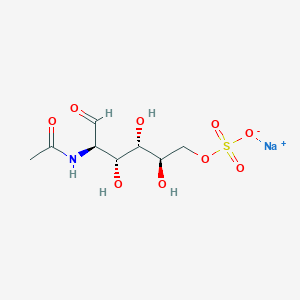

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)